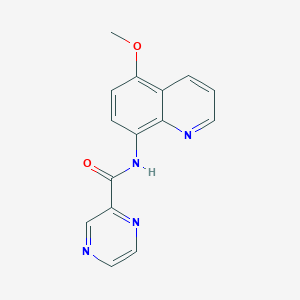
N-(5-methoxyquinolin-8-yl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methoxyquinolin-8-yl)pyrazine-2-carboxamide: is a heterocyclic compound that combines the structural features of quinoline and pyrazineThe presence of both quinoline and pyrazine rings in its structure makes it a versatile ligand for coordination chemistry and a candidate for biological activity studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methoxyquinolin-8-yl)pyrazine-2-carboxamide typically involves the reaction of 5-methoxyquinoline with pyrazine-2-carboxylic acid or its derivatives. One common method includes the use of an ionic liquid, such as tetrabutylammonium bromide (TBAB), as a reaction medium to facilitate the condensation reaction . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: N-(5-methoxyquinolin-8-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted amides and thioamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(5-methoxyquinolin-8-yl)pyrazine-2-carboxamide is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their magnetic and electronic properties .
Biology: The compound has potential applications in biological studies due to its structural similarity to bioactive molecules. It can be used as a scaffold for designing inhibitors of enzymes or receptors.
Medicine: Research is ongoing to explore the compound’s potential as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .
Industry: In the material science industry, the compound can be used to develop new materials with specific electronic or optical properties. Its coordination complexes can be incorporated into sensors or catalysts.
Wirkmechanismus
The mechanism of action of N-(5-methoxyquinolin-8-yl)pyrazine-2-carboxamide depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The quinoline ring can intercalate with DNA, while the pyrazine ring can participate in hydrogen bonding and π-π interactions . These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
N-(quinolin-8-yl)pyrazine-2-carboxamide: Lacks the methoxy group, which may affect its biological activity and binding properties.
N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide: Contains a benzothiazole ring instead of quinoline, leading to different electronic properties.
N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide: Features a benzoimidazole ring, which can influence its coordination chemistry and biological activity.
Uniqueness: The presence of the methoxy group on the quinoline ring in N-(5-methoxyquinolin-8-yl)pyrazine-2-carboxamide enhances its ability to participate in hydrogen bonding and electronic interactions. This structural feature can improve its binding affinity to biological targets and its stability in coordination complexes .
Eigenschaften
Molekularformel |
C15H12N4O2 |
|---|---|
Molekulargewicht |
280.28 g/mol |
IUPAC-Name |
N-(5-methoxyquinolin-8-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H12N4O2/c1-21-13-5-4-11(14-10(13)3-2-6-18-14)19-15(20)12-9-16-7-8-17-12/h2-9H,1H3,(H,19,20) |
InChI-Schlüssel |
WSXKZTPTMVACMU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=CC=NC2=C(C=C1)NC(=O)C3=NC=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,4S)-6-(Difluoromethylene)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B12954979.png)
![(1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclohexanol](/img/structure/B12954982.png)

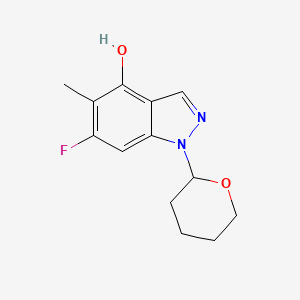
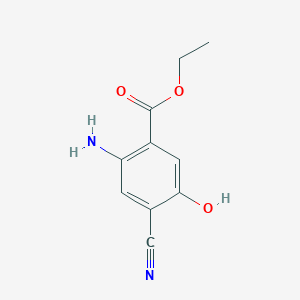

![3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione](/img/structure/B12954998.png)
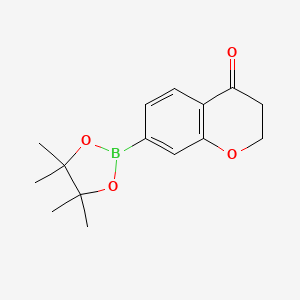
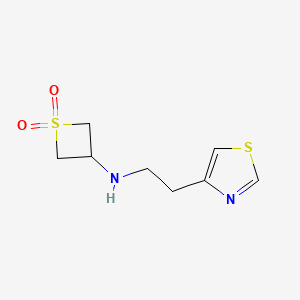


![2-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12955034.png)
![(2,2-Dioxido-1,3-dihydrobenzo[c]thiophen-5-yl)boronic acid](/img/structure/B12955037.png)
